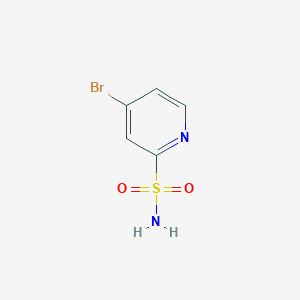

4-Bromopyridine-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromopyridine-2-sulfonamide is a chemical compound with the CAS Number: 1209458-42-3 . It has a molecular weight of 237.08 and is typically in powder form .

Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 237.08 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Complexation with Metals

A study conducted by Orie et al. (2021) focused on the synthesis of tosylated 4-aminopyridine, a compound closely related to 4-Bromopyridine-2-sulfonamide, and its complexation with Ni(II) and Fe(II) ions. The sulfonamide was prepared by reacting tosyl chloride with 4-aminopyridine. The resulting compounds, after complexation with metal ions, were characterized using various spectroscopic techniques. The findings suggested that the sulfonamide derivative acted as a neutral ligand towards the metals, indicating its potential for increasing the biological and catalytic potential in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

Organic Synthesis Applications

Han (2010) explored the cross-coupling reactions of 3-bromopyridine with various sulfonamides, catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, to synthesize N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This study highlights the versatility of pyridine sulfonamides in organic synthesis, offering a pathway to a wide variety of functionalized compounds with potential applications in drug development and material science (Han, 2010).

Antimicrobial and Cytotoxicity Evaluation

Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, including compounds related to this compound, and evaluated their in vitro antibacterial, antifungal, and cytotoxic activities. The results showed that these compounds exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity, highlighting their potential as lead compounds in the development of new antimicrobial agents (Chohan & Shad, 2011).

Novel Compound Development

Durgun et al. (2017) focused on the synthesis of several 4-(2-methylacetylamino)benzenesulfonamide derivatives, related to the broader category of pyridine sulfonamides. These derivatives were evaluated for their in vitro antimicrobial activities and cytotoxicity. The study found improvements in antimicrobial activities with certain structural modifications, indicating the importance of the sulfonamide group in designing new pharmaceutical agents (Durgun et al., 2017).

Safety and Hazards

The safety information for 4-Bromopyridine-2-sulfonamide indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Wirkmechanismus

Target of Action

4-Bromopyridine-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding to the enzyme, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This leads to a deficiency of folic acid, which is required for the synthesis of nucleotides and certain amino acids. As a result, the bacteria cannot replicate their DNA and produce essential proteins, leading to inhibition of bacterial growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The ultimate result of the action of this compound is the inhibition of bacterial growth . By blocking the synthesis of folic acid, the compound prevents bacteria from replicating and producing essential proteins. This can lead to the death of the bacteria or make them more susceptible to the immune system or other antibiotics .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution in the body. Additionally, the presence of other drugs can affect its pharmacokinetics through drug-drug interactions .

Eigenschaften

IUPAC Name |

4-bromopyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRHANBDVBMOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2824911.png)

![5-Methylbicyclo[3.1.0]hexan-2-one](/img/structure/B2824913.png)

![6-(1,4-Diazepan-1-yl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2824916.png)

![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2824924.png)

![N-Methyl-N-[2-oxo-2-(4-prop-2-ynoxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2824925.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide](/img/structure/B2824931.png)